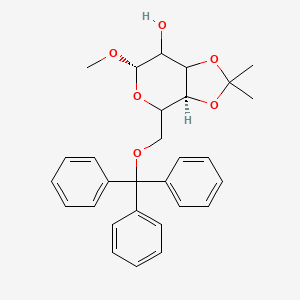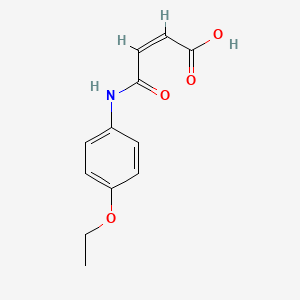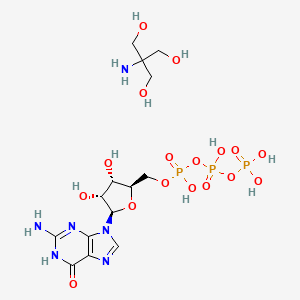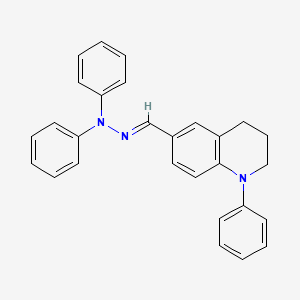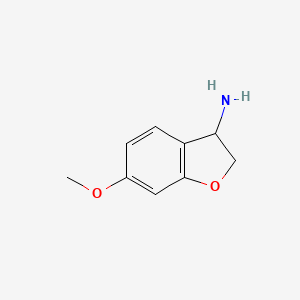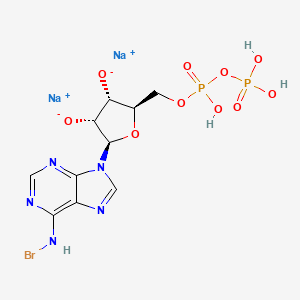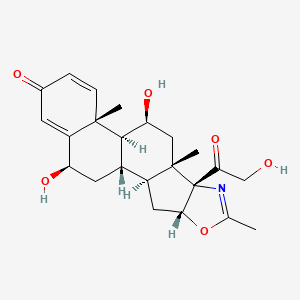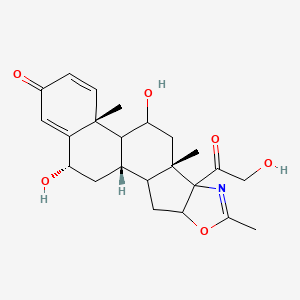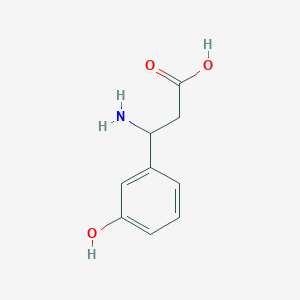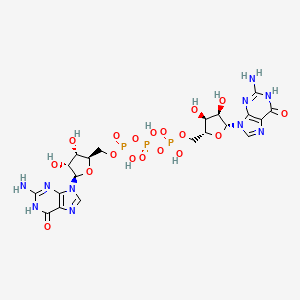![molecular formula C₃₀H₄₂O₁₁ B1140892 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one CAS No. 1076199-13-7](/img/structure/B1140892.png)
3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of organic compounds with multiple ether and phenyl groups, such as "3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one," is significant in organic chemistry due to their potential applications in material science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
Similar compounds are synthesized through multi-step reactions involving alkylation, condensation, and sometimes catalytic processes. For example, the synthesis of complex ether and phenyl-containing compounds typically involves regiospecific synthesis strategies and can use cyclocondensation reactions with bifunctional heteronucleophiles (Mahata et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often characterized using X-ray crystallography, which reveals their complex geometries, including planar and non-planar configurations, and intramolecular interactions such as hydrogen bonding and π-π stacking (Wappelhorst et al., 2023).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, Michael additions, and redox reactions. Their reactivity can be influenced by the presence of electron-donating and electron-withdrawing groups, affecting their chemical properties and stability (Saleem et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined by the compound's molecular structure. The presence of ethoxymethoxy groups typically increases solubility in organic solvents, which is crucial for their application in synthetic chemistry (Tamer et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are often explored through spectroscopic methods (NMR, IR) and computational chemistry (DFT calculations). These studies provide insights into electron distribution, molecular orbitals, and potential reactivity patterns (Reddy et al., 2003).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Characterization
Hexacyclic Binuclear Tin Complexes : The synthesis of new hexacyclic bimetallic tin compounds derivatives demonstrates advanced methodologies in organometallic chemistry, highlighting the potential for creating complex structures with specific functional properties. Such compounds exhibit unique ligand frameworks and coordination geometries, essential for understanding metal-ligand interactions in chemistry (Jiménez‐Pérez et al., 2000).
Bis-(3,5-Dimethyl-4-Hydroxyphenyl)(Aryl)Methanes : Research into the synthesis and characterization of precursor compounds for three-state indicators showcases the importance of organic synthesis in developing materials with specific optical properties. This work is pivotal for applications in materials science, particularly in creating smart materials and sensors (Sarma & Baruah, 2004).
Supramolecular Dendrimers : The development of supramolecular dendrimers based on phenylpropyl ether units highlights the role of organic synthesis in creating highly ordered and functionalized nanostructures. These dendrimers' self-assembly into higher-order structures has significant implications for materials science, nanotechnology, and drug delivery systems (Percec et al., 2006).
Advanced Materials and Applications
Molecular Rotors : The study of molecular rotors with specific stator and rotator configurations provides insights into the dynamic properties of molecular assemblies. These findings have implications for designing molecular machines and understanding molecular motion at the nanoscale (Arcos-Ramos et al., 2015).
Photoresists for Lithography : Research into vinyl ether monomers as thermal crosslinking agents in photoresist systems underscores the importance of chemical innovation in developing new materials for the semiconductor industry. These materials contribute to the fabrication of microelectronic devices, highlighting the intersection of organic chemistry and technology (Moon et al., 2000).
Propiedades
IUPAC Name |
(E)-3-[3,4-bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O11/c1-6-32-18-37-24-16-28(40-21-35-9-4)30(29(17-24)41-22-36-10-5)25(31)13-11-23-12-14-26(38-19-33-7-2)27(15-23)39-20-34-8-3/h11-17H,6-10,18-22H2,1-5H3/b13-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOPQTDPXICDBZ-ACCUITESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OCOCC)OCOCC)OCOCC)OCOCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCOC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OCOCC)OCOCC)OCOCC)OCOCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


